N'~1~-[(4-aminophenyl)sulfonyl]-N'~2~-phenylethanedihydrazide
Description
N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminobenzenesulfonyl group and a phenylethanedihydrazide moiety, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C14H15N5O4S |
|---|---|
Molecular Weight |
349.37 g/mol |
IUPAC Name |
2-N'-(4-aminophenyl)sulfonyl-1-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C14H15N5O4S/c15-10-6-8-12(9-7-10)24(22,23)19-18-14(21)13(20)17-16-11-4-2-1-3-5-11/h1-9,16,19H,15H2,(H,17,20)(H,18,21) |
InChI Key |
JXHMSDJKMNDSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE typically involves the reaction of 4-aminobenzenesulfonyl chloride with phenylethanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminobenzenesulfonyl)acetamide
- N-(4-Aminobenzenesulfonyl)ethanol
- N-(4-Aminobenzenesulfonyl)benzamide
Uniqueness
N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
